2-Cyclopropylethyl 4-methylbenzenesulfonate

Catalog No.
S3032598
CAS No.
63064-31-3
M.F
C12H16O3S
M. Wt
240.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopropylethyl 4-methylbenzenesulfonate

CAS Number

63064-31-3

Product Name

2-Cyclopropylethyl 4-methylbenzenesulfonate

IUPAC Name

2-cyclopropylethyl 4-methylbenzenesulfonate

Molecular Formula

C12H16O3S

Molecular Weight

240.32

InChI

InChI=1S/C12H16O3S/c1-10-2-6-12(7-3-10)16(13,14)15-9-8-11-4-5-11/h2-3,6-7,11H,4-5,8-9H2,1H3

InChI Key

JVOCWIRGDNWGKH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CC2

Solubility

not available
  • Chemical Intermediate: Based on its structure, 2-Cyclopropylethyl 4-methylbenzenesulfonate (also known as Toluene-4-sulfonic acid 2-cyclopropyl-ethyl ester) is likely used as a chemical intermediate in organic synthesis. Toluene-4-sulfonic acid (Tosyl) is a common leaving group in organic chemistry, and the presence of the sulfonate group suggests this molecule could be a precursor to other compounds. However, specific examples of its use in research haven't been documented in public sources.
  • Research Material Source: Several commercial suppliers offer 2-Cyclopropylethyl 4-methylbenzenesulfonate, indicating its potential use in scientific research [, , ]. However, these listings typically don't specify the intended applications.

2-Cyclopropylethyl 4-methylbenzenesulfonate is an organic compound characterized by its sulfonate group attached to a 4-methylbenzenesulfonate structure. Its chemical formula is C12H16O4SC_{12}H_{16}O_{4}S and it has a molecular weight of 256.32 g/mol. The compound features a cyclopropyl group, which contributes to its unique properties and reactivity. It is classified under the category of tosylates, which are known for their utility as intermediates in organic synthesis due to the good leaving group ability of the tosylate moiety .

The reactivity of 2-cyclopropylethyl 4-methylbenzenesulfonate primarily involves nucleophilic substitution reactions, where nucleophiles can attack the sulfonate group. This compound can undergo:

  • Nucleophilic Substitution: The tosylate group can be displaced by various nucleophiles, leading to the formation of new carbon-nucleophile bonds.
  • Elimination Reactions: Under certain conditions, elimination may occur, resulting in the formation of alkenes.
  • Hydrolysis: In the presence of water and an acid catalyst, hydrolysis can yield the corresponding alcohol and sulfonic acid .

The synthesis of 2-cyclopropylethyl 4-methylbenzenesulfonate typically involves:

  • Preparation of the Sulfonate: Starting from p-toluenesulfonic acid, an alkylation reaction can be performed using cyclopropyl ethyl alcohol in the presence of a suitable base.
  • Purification: The product can be purified through recrystallization or chromatography techniques to achieve high purity levels.

Alternative methods may include using different alkylating agents or solvents to optimize yields and selectivity .

2-Cyclopropylethyl 4-methylbenzenesulfonate has potential applications in:

  • Organic Synthesis: Utilized as a versatile intermediate for synthesizing various organic compounds.
  • Pharmaceutical Development: Potentially useful in drug design due to its unique structural features that may interact with biological targets.
  • Chemical Research: Employed in studies exploring reaction mechanisms involving sulfonates and their derivatives .

Several compounds share structural similarities with 2-cyclopropylethyl 4-methylbenzenesulfonate, including:

Compound NameCAS NumberSimilarity Index
2-Isopropoxyethyl 4-methylbenzenesulfonate51218-98-50.97
(S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate917882-64-50.93
(Trans-1,4-dioxane-2,5-diyl)bis(methylene) bis(4-methylbenzenesulfonate)7148-77-80.93
2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate118591-58-50.91

Uniqueness: The presence of a cyclopropyl group distinguishes this compound from others listed above, potentially affecting its reactivity and biological activity due to steric hindrance and electronic effects imparted by the cyclopropane ring.

XLogP3

2.9

Dates

Modify: 2023-08-17

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